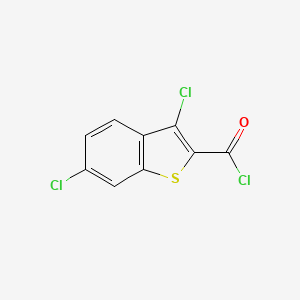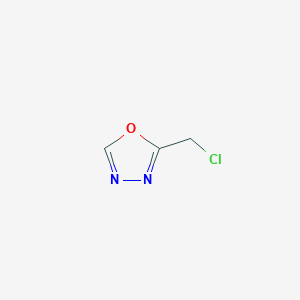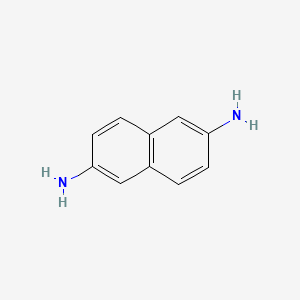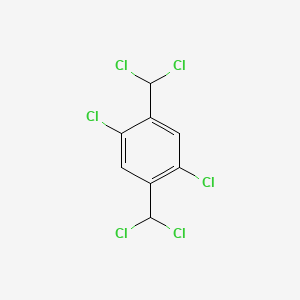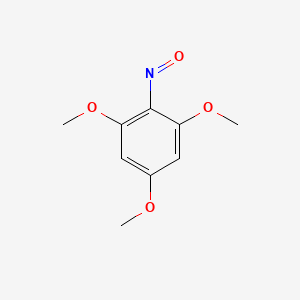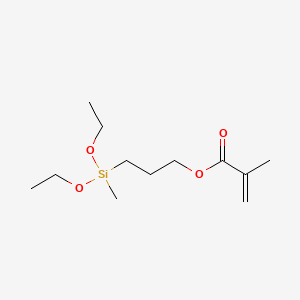
3-Methacryloxypropylmethyldiethoxysilane
概要
説明
3-Methacryloxypropylmethyldiethoxysilane is a methacrylate silane . Its molecular formula is C12H24O4Si and it has an average mass of 260.402 Da .
Molecular Structure Analysis
The molecular structure of 3-Methacryloxypropylmethyldiethoxysilane consists of 12 carbon atoms, 24 hydrogen atoms, 4 oxygen atoms, and 1 silicon atom . It is a clear, light, and heat-sensitive liquid with a faintly sweet odor .Physical And Chemical Properties Analysis
3-Methacryloxypropylmethyldiethoxysilane has a density of 1.0±0.1 g/cm3, a boiling point of 294.2±23.0 °C at 760 mmHg, and a flash point of 109.5±18.2 °C . It also has a refractive index of 1.434 .科学的研究の応用
Coatings Enhancement
3-Methacryloxypropylmethyldiethoxysilane: is utilized as a cross-linking agent for acrylic coatings. It significantly improves the weather resistance of these coatings, thereby extending their service life. The addition of this compound increases the cross-linking density, which can enhance the hardness of the coating film to more than 5H (pencil hardness) .
Adhesion Promotion
As an adhesion promoter, this silane compound is applied in the production of coatings and adhesives. It facilitates the bonding between dissimilar materials, such as organic and inorganic substrates, leading to improved performance of the final product .
Nanoparticle Modification
In the field of nanotechnology, 3-Methacryloxypropylmethyldiethoxysilane serves as a surface modifier. It is used to alter the surface properties of nanoparticles, which can be crucial for applications in drug delivery systems, catalysis, and advanced material composites .
Composite Material Strengthening
This compound is known to improve the strength of glass fiber size composites within reinforced polyester composites. It enhances both the initial and wet strength of these materials, which is essential for their durability and longevity in various applications .
Electrical Property Enhancement
3-Methacryloxypropylmethyldiethoxysilane: is instrumental in enhancing the wet electrical properties of many mineral-filled and reinforced composites. This application is particularly valuable in the electrical industry, where maintaining properties under wet conditions is critical .
Organic-Inorganic Hybrid Film Formation
A novel preparation method includes the use of this silane compound in the formation of organic-inorganic hybrid films. These films exhibit uniform transparency at visible bands due to reduced crystallinity and phase separation between organic and inorganic phases .
Safety and Hazards
作用機序
Target of Action
The primary target of 3-Methacryloxypropylmethyldiethoxysilane, also known as 3-(Diethoxymethylsilyl)propyl methacrylate, is the organic/inorganic interfaces in various materials . It acts as a coupling agent to improve the physical and electrical properties of glass-reinforced and mineral-filled thermosetting resins .
Mode of Action
3-Methacryloxypropylmethyldiethoxysilane shows copolymerization or grafting reactions when catalyzed by organic initiator systems, such as peroxides, or by radiation (e.g., UV) . This interaction with its targets leads to improved adhesion and durability of adhesives and coatings .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of reinforced polyester composites . By participating in copolymerization or grafting reactions, 3-Methacryloxypropylmethyldiethoxysilane enhances the initial and wet strength of these composites . It also enhances the wet electrical properties of many mineral-filled and reinforced composites .
Result of Action
The molecular and cellular effects of 3-Methacryloxypropylmethyldiethoxysilane’s action include improved strength and electrical properties of various composites . For instance, it can enhance the initial and wet strength of reinforced polyester resin composites . It can also enhance the wet electrical properties of many mineral-filled and reinforced composites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methacryloxypropylmethyldiethoxysilane. For example, the compound is sensitive to light and heat . Therefore, it is recommended to store it in a dry and cool place, away from light . Furthermore, the compound’s efficacy can be influenced by the presence of organic initiators or radiation, which catalyze its copolymerization or grafting reactions .
特性
IUPAC Name |
3-[diethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si/c1-6-15-17(5,16-7-2)10-8-9-14-12(13)11(3)4/h3,6-10H2,1-2,4-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKFSOCSXVQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCOC(=O)C(=C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897137 | |
| Record name | 3-Methacryloxypropylmethyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65100-04-1 | |
| Record name | 3-Methacryloxypropylmethyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[Diethoxy(methyl)silyl]propyl Methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the silane group in MPTS contribute to the performance of humidity controlling coatings?
A: MPTS, a silicon-containing acrylate monomer, plays a crucial role in enhancing the adhesion and water resistance of humidity controlling coatings. The silane group (Si-O-CH2CH3) in MPTS undergoes hydrolysis in the presence of moisture, creating silanol groups (Si-OH) []. These silanol groups can then condense with hydroxyl groups present on the surface of substrates or other coating components, forming strong covalent bonds (Si-O-Si) []. This chemical interaction enhances the adhesion of the coating to the substrate. Moreover, the hydrophobic nature of the ethoxy groups attached to the silicon atom in MPTS contributes to the water resistance of the final coating [].
Q2: What is the significance of using MPTS in conjunction with acrylic monomers in this research?
A: The research highlights the synergistic effect of combining MPTS with acrylic monomers like acrylic ester and acrylic acid []. While MPTS provides adhesion and water resistance, acrylic monomers contribute to the film-forming properties and overall stability of the coating []. This combination results in a silicone-acrylate copolymer emulsion (SAE) with balanced properties suitable for humidity control applications []. Furthermore, the study investigates the optimal content of MPTS and other components, such as β-hydroxypropyl methacrylate (HPMA), to achieve desired coating performance [].
Q3: How does the research characterize the silicone-acrylate copolymer emulsion (SAE) containing MPTS?
A: The research employs various techniques to characterize the SAE. Infrared spectroscopy (IR) is used to confirm the presence of characteristic functional groups of MPTS and other monomers in the copolymer []. Thermogravimetric analysis (TG) helps assess the thermal stability of the SAE, providing insights into its performance under different temperature conditions []. Additionally, the study investigates the relationship between the stability of the SAE emulsion and various factors like MPTS concentration, initiator content, and copolymerization temperature []. This comprehensive characterization provides valuable information about the properties and behavior of the SAE for its intended application in humidity controlling coatings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1363533.png)
![1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one](/img/structure/B1363534.png)
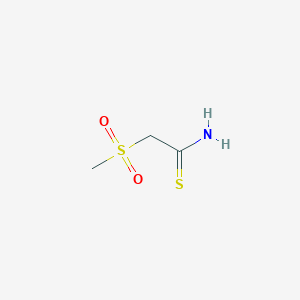
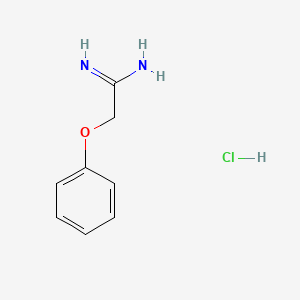
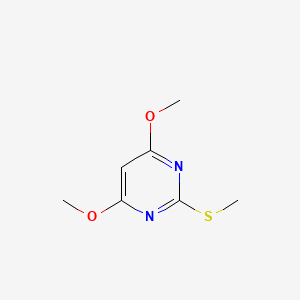
![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1363539.png)
